Stavudine (d4T) - 26638-87-9; 3056-17-5

Stavudine (d4T)

Catalog Number: EVT-2909391
CAS Number: 26638-87-9; 3056-17-5
Molecular Formula: C10H12N2O4
Molecular Weight: 224.216
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of stavudine has been achieved through several methods, each focusing on different starting materials and reaction conditions. A notable method involves the conversion of 3',5'-anhydrothymidine to stavudine via a series of chemical reactions that include:

  1. Initial Treatment: 3',5'-di-O-mesylthymidine is treated with sodium hydroxide in refluxing water to yield 3,4-anhydrothymidine.
  2. Deprotection and Reduction: The resulting compound undergoes treatment with potassium t-butoxide in dimethyl sulfoxide at room temperature.
  3. Purification: After neutralization and evaporation, the product is subjected to extraction, declorization, precipitation, and recrystallization processes to obtain pure stavudine with yields around 79% .

Additionally, a multistep continuous flow synthesis has been developed, optimizing efficiency and reducing reaction times significantly .

Molecular Structure Analysis

Stavudine has a molecular formula of C10_{10}H12_{12}N2_2O4_4, with a molecular weight of approximately 224.22 g/mol. Its structure features a pyrimidine ring linked to a sugar moiety, characteristic of nucleosides. The key structural elements include:

  • Pyrimidine Base: The 2',3'-didehydro structure is crucial for its activity as it mimics natural nucleosides.
  • Hydroxyl Groups: The presence of hydroxyl groups at specific positions enhances its binding affinity to reverse transcriptase enzymes.

The three-dimensional conformation of stavudine allows it to effectively inhibit viral replication by mimicking the natural substrates required for DNA synthesis.

Chemical Reactions Analysis

Stavudine participates in various chemical reactions that are critical for its synthesis and functionality:

  1. Nucleophilic Substitution: The synthesis often involves nucleophilic substitution reactions where hydroxyl groups are replaced or modified.
  2. Deprotection Reactions: During synthesis, protective groups are removed under specific conditions to yield the active drug.
  3. Reversible Binding: In therapeutic applications, stavudine binds reversibly to reverse transcriptase, inhibiting its function and preventing viral replication.

These reactions are carefully controlled to ensure high purity and yield of the final product.

Mechanism of Action

Stavudine exerts its antiviral effects primarily through inhibition of reverse transcriptase, an enzyme critical for viral replication. The mechanism involves:

  1. Incorporation into Viral DNA: Stavudine is phosphorylated intracellularly to its active triphosphate form, which then competes with natural deoxynucleotide triphosphates.
  2. Chain Termination: Once incorporated into the growing viral DNA chain, stavudine causes premature termination due to the absence of a 3'-hydroxyl group necessary for further elongation.
  3. Inhibition of Viral Replication: This action effectively halts viral replication and reduces viral load in infected patients.

Data from clinical studies indicate that stavudine can significantly lower plasma viral loads when used in combination with other antiretroviral agents.

Physical and Chemical Properties Analysis

Stavudine exhibits several important physical and chemical properties:

  • Appearance: It typically appears as a white crystalline powder.
  • Solubility: Stavudine is soluble in water and methanol but has limited solubility in organic solvents like chloroform.
  • Melting Point: The compound has a melting point range of approximately 120-122 °C.
  • Stability: Stavudine is stable under acidic conditions but can degrade under alkaline conditions or when exposed to light.

These properties are significant for formulation development and storage conditions.

Applications

Stavudine is primarily used in the treatment of HIV/AIDS as part of highly active antiretroviral therapy (HAART). Its applications include:

  • Combination Therapy: Often used alongside other antiretroviral drugs to enhance therapeutic outcomes.
  • Research Applications: Studied for its potential use in treating other viral infections or as a model compound for developing new antiviral agents.
  • Pharmacokinetic Studies: Used in research to understand drug metabolism and pharmacodynamics related to nucleoside analogues.
Historical Development and Synthesis of Stavudine

Discovery and Early Structural Characterization of Thymidine Analogs

The foundational exploration of thymidine analogs began in the 1960s with Jerome Horwitz's pioneering synthesis of dideoxynucleosides, initially intended as anticancer agents [1] [7]. These early compounds exhibited structural modifications at the sugar moiety—specifically, removal or alteration of the 3'-hydroxyl (-OH) group—which proved critical for their later antiviral utility. Horwitz's 2',3'-dideoxythymidine (ddT) served as the prototype for this class, demonstrating that sugar ring modifications could disrupt nucleic acid polymerization [7]. However, ddT showed limited clinical potential due to metabolic instability and toxicity.

The structural hallmark of stavudine (2',3'-didehydro-2',3'-dideoxythymidine, d4T) emerged from systematic efforts to optimize ddT's properties. Its defining feature is a double bond between C2' and C3' of the deoxyribose ring, introducing conformational rigidity and altering phosphorylation kinetics [1] [9]. This unsaturated bond reduced susceptibility to enzymatic degradation compared to earlier analogs while maintaining the essential 3'-OH deletion necessary for chain termination during DNA synthesis. X-ray crystallography later confirmed that the planar structure imposed by this double bond enhanced binding affinity for reverse transcriptase by stabilizing a specific sugar pucker conformation [7].

Table 1: Structural Evolution of Key Thymidine Analogs

CompoundSugar ModificationDiscovery EraPrimary Limitation
ddT3'-deoxy1960sMetabolic instability
AZT (Zidovudine)3'-azido substitution1980sBone marrow suppression
d4T (Stavudine)C2'=C3' double bond1986Mitochondrial toxicity

Rational Design of Stavudine as a Nucleoside Reverse Transcriptase Inhibitor (NRTI)

Stavudine's development was driven by the urgent need for HIV-specific therapeutics following AZT's 1987 approval. Researchers at Yale University, led by William Prusoff, exploited a key vulnerability of HIV: its reverse transcriptase (RT) enzyme [3] [7]. Unlike cellular DNA polymerases, RT efficiently incorporates nucleoside analogs with modified sugar moieties. The team hypothesized that d4T's double bond-induced rigidity would enhance selectivity for HIV RT over host polymerases.

Mechanistically, stavudine acts as a competitive substrate for natural thymidine triphosphate (TTP). Upon cellular entry, it undergoes stepwise phosphorylation by thymidine kinase (TK1) and thymidylate kinase (TMPK) to form stavudine triphosphate (d4T-TP) [3] [7]. Kinetic studies revealed that d4T-TP binds HIV RT with a Ki of 0.008–0.15 μM, significantly lower than TTP (Km = 0.5–2 μM), enabling preferential incorporation [7]. Once incorporated, the absent 3'-OH prevents phosphodiester bond formation with incoming nucleotides, causing irreversible chain termination of viral DNA synthesis.

Table 2: Anti-HIV Activity Profile of Early NRTIs

NRTIEC₉₀ (μM) in PBMCsCellular Activation PathwayKey Selectivity Advantage
AZT0.01–0.05Thymidine kinase → Thymidylate kinaseHigh RT affinity
ddI0.5–2.0Adenosine deaminase → Nucleotide kinasesReduced bone marrow toxicity
d4T0.009–0.03Thymidine kinase → Thymidylate kinaseLower affinity for mitochondrial γ-polymerase

Notably, stavudine exhibited reduced inhibition of mitochondrial DNA polymerase γ (IC₅₀ = 200 μM vs. 0.04 μM for AZT), theoretically lowering mitochondrial toxicity risk [7] [8]. This selectivity stemmed from d4T-TP's inability to efficiently bind polymerase γ's hydrophobic active site—a feature confirmed through comparative crystallography studies.

Evolution of Synthetic Pathways for Stavudine Production

Initial Laboratory Synthesis (Horwitz Method)

The original 1966 route utilized thymidine as starting material in a five-step sequence:

  • Selective protection: 5'-OH dimethoxytritylation (DMT-Cl, pyridine)
  • 3'-Mesylation: Methanesulfonyl chloride (MsCl) activation
  • Dehydration: Treatment with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form Δ²',³' double bond
  • Deprotection: Acidic DMT removal (acetic acid)
  • Crystallization: Methanol/water recrystallization [3] [7]

This method suffered from low overall yield (18–22%) due to:

  • Overmesylation at C5'
  • Incomplete dehydration
  • Chromatographic purification needs

Industrial Optimizations

Scale-up necessitated cost-effective and environmentally sustainable processes:

  • Phase-Transfer Catalysis (PTC): Replaced pyridine with tetrabutylammonium bromide in dichloromethane/NaOH system, reducing mesylation side products [7].
  • Enzymatic Resolution: Racemic intermediates resolved using Candida antarctica lipase B, enabling >99% enantiomeric excess [3].
  • One-Pot Telescoping: Integrated protection/mesylation/dehydration without intermediate isolation, boosting yield to 65% [7].

Table 3: Comparison of Stavudine Synthetic Methods

MethodOverall YieldPurityKey InnovationCost (kg⁻¹)
Horwitz (1966)18–22%95%N/A$12,000
PTC Modification48%98%Reduced solvent use$6,500
Enzymatic Resolution74%>99.5%Chiral specificity$4,200
One-Pot Process65%99%No intermediate isolation$3,800

Modern routes employ continuous flow chemistry with immobilized catalysts, achieving 200 kg/day throughput and <50 ppm heavy metal residues [7]. These advances facilitated stavudine's global accessibility, particularly after patent waivers allowed generic production in resource-limited regions [9].

Properties

CAS Number

26638-87-9; 3056-17-5

Product Name

Stavudine (d4T)

IUPAC Name

1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H12N2O4

Molecular Weight

224.216

InChI

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)

InChI Key

XNKLLVCARDGLGL-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.